Cinacalcet N-Oxide

Übersicht

Beschreibung

Cinacalcet N-Oxide is a derivative of Cinacalcet, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism, parathyroid carcinoma, and primary hyperparathyroidism. This compound retains the core structure of Cinacalcet but includes an additional oxygen atom, which may alter its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cinacalcet N-Oxide typically involves the oxidation of Cinacalcet. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Cinacalcet N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to Cinacalcet.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher oxidized derivatives of Cinacalcet.

Reduction: Cinacalcet.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Management of Secondary Hyperparathyroidism :

- Indication : Cinacalcet N-Oxide is primarily indicated for treating secondary hyperparathyroidism in patients with CKD undergoing dialysis. It helps control PTH levels and maintain calcium and phosphorus balance .

- Clinical Study : A study showed that patients treated with cinacalcet experienced significant reductions in serum PTH levels compared to controls .

-

Potential Renoprotection :

- Mechanism : this compound may offer protective effects against kidney injury by modulating mineral metabolism and reducing oxidative stress in renal tissues .

- Case Study : Research indicated that chronic administration improved skin flap survival in rat models, likely through pathways involving nitric oxide and inflammation modulation .

-

Diabetes-Induced Renal Damage :

- Findings : In diabetic models, cinacalcet was shown to reduce albuminuria and renal damage. This effect was attributed to increased intracellular calcium levels and activation of protective signaling pathways .

- Implications : These findings suggest that cinacalcet may play a role in preventing diabetic endothelial dysfunction through the eNOS-NO pathway .

Biochemical Applications

- Oxidative Stress Reduction :

- Immunomodulatory Effects :

Table 1: Summary of Clinical Applications

Case Studies

- Chronic Kidney Disease Management :

- Diabetes Research :

Wirkmechanismus

Cinacalcet N-Oxide exerts its effects by modulating the activity of calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to a decrease in parathyroid hormone secretion. This mechanism is similar to that of Cinacalcet, but the presence of the additional oxygen atom may influence its binding affinity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinacalcet: The parent compound, used widely in clinical settings.

Etelcalcetide: Another calcimimetic agent with a different structure but similar mechanism of action.

Calcitriol: A vitamin D analog that also affects calcium metabolism but through a different pathway.

Uniqueness

Cinacalcet N-Oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to Cinacalcet. This difference can be exploited in research to develop new therapeutic agents with potentially improved efficacy and safety profiles.

Biologische Aktivität

Cinacalcet N-Oxide is a metabolite of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD) and primary hyperparathyroidism. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and implications in clinical settings.

This compound functions by enhancing the sensitivity of calcium-sensing receptors (CaSR) to extracellular calcium, which leads to a reduction in parathyroid hormone (PTH) secretion. This mechanism is pivotal in managing conditions characterized by elevated PTH levels, such as secondary hyperparathyroidism. The activation of CaSR results in decreased PTH levels, which subsequently lowers serum calcium concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a high volume of distribution (approximately 1000 L) and significant plasma protein binding (93-97%). It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A2), leading to various metabolites that may also exhibit biological activity .

Nitric Oxide Production

Recent studies have highlighted the role of this compound in stimulating nitric oxide (NO) production. In vitro experiments using RAW 264.7 macrophages demonstrated that treatment with cinacalcet resulted in increased nitrite levels, a stable end product of NO metabolism. Although the increase was not statistically significant compared to lipopolysaccharide (LPS) treatment alone, it suggests a potential role in modulating inflammatory responses through NO synthesis .

Renal Protection

This compound has been associated with renal protective effects. Research indicates that it can decrease oxidative stress and apoptosis in kidney cells by activating the CaMKKβ-LKB1-AMPK signaling pathway. This activation leads to enhanced phosphorylation of endothelial nitric oxide synthase (eNOS), promoting NO release and contributing to improved renal function and reduced albuminuria in models of diabetic nephropathy .

Case Studies and Clinical Findings

- Study on Secondary Hyperparathyroidism : In clinical trials involving patients with CKD, cinacalcet administration led to significant reductions in serum PTH levels and improvements in markers of bone health. The drug's efficacy was dose-dependent, with higher doses correlating with greater reductions in PTH and calcium levels .

- Animal Model Studies : In rodent models with induced chronic renal failure, cinacalcet treatment resulted in decreased parathyroid gland weight and reduced hyperplasia. Notably, lower doses were associated with improved bone mineral density compared to vehicle-treated controls, suggesting a nuanced relationship between PTH suppression and bone health outcomes .

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| PTH Levels (pg/mL) | 150.9 ± 27.4 | 171.4 ± 22.8 |

| Serum Calcium Levels (mg/dL) | 7.3 ± 0.1 | 8.1 ± 0.2 |

| Nitrite Concentration (µM) | Increased | Baseline |

Eigenschaften

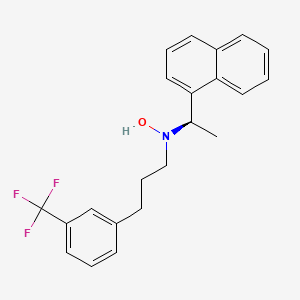

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDFTKSSGCGZLY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124033 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229224-94-5 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.